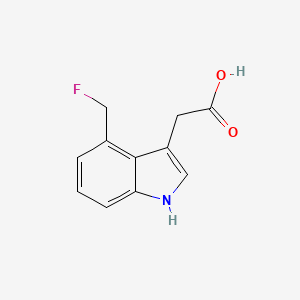

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid is a fluorinated organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Mechanism of Action

Target of Action

Similar compounds such as acetic acid are known to have antimicrobial properties and are used to treat susceptible infections

Mode of Action

It’s worth noting that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, function as systemic herbicides that kill most broadleaf weeds by causing uncontrolled growth . The compound’s interaction with its targets and any resulting changes would require further investigation.

Result of Action

Similar compounds like 2,4-dichlorophenoxyacetic acid are known to cause uncontrolled growth in most broadleaf weeds, indicating a potential for significant biological impact .

Action Environment

It’s worth noting that environmental conditions can significantly impact the effectiveness and behavior of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid typically involves the introduction of a fluoromethyl group into the indole ring. One common method is the electrophilic fluorination of a suitable indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the fluorination process .

Industrial Production Methods

Industrial production of fluorinated indole derivatives often employs continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of metal catalysts, such as palladium or nickel, can facilitate the fluorination process and improve yields. Additionally, enzymatic methods using fluorinase enzymes have been explored for the selective introduction of fluorine atoms into organic molecules .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.

Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme mechanisms.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chloromethyl-1H-indol-3-yl)acetic acid

- 2-(4-Bromomethyl-1H-indol-3-yl)acetic acid

- 2-(4-Methyl-1H-indol-3-yl)acetic acid

Uniqueness

The presence of the fluorine atom in 2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid distinguishes it from other similar compounds. Fluorine’s unique properties, such as high electronegativity and small atomic radius, can significantly enhance the compound’s stability, bioavailability, and biological activity compared to its non-fluorinated analogs .

Biological Activity

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. The presence of the fluoromethyl group enhances its lipophilicity and metabolic stability, which may contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound includes:

- An indole ring system, which is a common scaffold in biologically active compounds.

- A fluoromethyl group at the 4-position, enhancing the compound's reactivity and biological interactions.

- An acetic acid functional group that contributes to solubility and reactivity.

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which are crucial in regulating cellular processes. The indole and acetic acid moieties may facilitate interactions with specific kinases, potentially modulating their activity.

- Anticancer Activity : Research indicates that this compound could induce cell death in cancer cells through mechanisms such as apoptosis or necrosis. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines .

Biological Activity Overview

The biological activities associated with this compound include:

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects on human lung carcinoma (A549) and colon cancer (HCT116) cell lines. The IC50 values for these studies indicate promising anticancer activity, suggesting that further development could lead to new therapeutic agents .

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications at the indole ring significantly affect biological activity. For instance, substituting the methyl group with a trifluoromethyl group has been shown to enhance the growth inhibition properties of similar compounds by nearly an order of magnitude .

- Mechanistic Insights : Research has suggested that compounds with similar structures can disrupt microtubule polymerization, leading to increased cytotoxicity. This mechanism is particularly relevant for compounds targeting cancer cells, as microtubule dynamics are crucial for cell division .

Future Directions

Research into this compound should focus on:

- In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.

- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.

- Development of Derivatives : Exploring structural modifications could lead to more potent analogs with improved selectivity and reduced side effects.

Properties

IUPAC Name |

2-[4-(fluoromethyl)-1H-indol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4-5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWNBLDPOVIYIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2CC(=O)O)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.